molecular formula C21H17ClO8 B12015352 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride

2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride

Cat. No.: B12015352
M. Wt: 432.8 g/mol
InChI Key: KTBKRMZJSSNSPT-WGCWOXMQSA-N
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Description

2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, hydroxyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride typically involves multiple steps. The process begins with the preparation of the core chromenylium structure, followed by the introduction of the carboxylic acid and methoxy groups through various organic reactions. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of carboxylic acids can produce primary alcohols.

Scientific Research Applications

2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid groups can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid: Similar structure with hydroxyl and carboxylic acid groups.

    2-Methoxybenzoic acid: Contains methoxy and carboxylic acid groups.

    8-Methoxychromenylium derivatives: Compounds with similar chromenylium core structures.

Uniqueness

What sets 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C21H17ClO8

Molecular Weight

432.8 g/mol

IUPAC Name

2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride

InChI

InChI=1S/C21H16O8.ClH/c1-27-16-9-13(20(23)24)7-11(18(16)22)3-5-15-6-4-12-8-14(21(25)26)10-17(28-2)19(12)29-15;/h3-10H,1-2H3,(H2-,22,23,24,25,26);1H/b5-3+;

InChI Key

KTBKRMZJSSNSPT-WGCWOXMQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/C2=[O+]C3=C(C=C(C=C3C=C2)C(=O)O)OC)C(=O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)C=CC2=[O+]C3=C(C=C(C=C3C=C2)C(=O)O)OC)C(=O)O.[Cl-]

Origin of Product

United States

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